molecular formula C12H15Cl3N4O3S2 B15079267 N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide

N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide

Cat. No.: B15079267
M. Wt: 433.8 g/mol
InChI Key: FHQZNPSCHRBBFD-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide is a complex organic compound with the molecular formula C13H17Cl3N4O3S2. This compound is known for its unique chemical structure, which includes a trichloromethyl group, a sulfamoylphenyl group, and a carbamothioyl group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-sulfamoylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for temperature and pressure control ensures consistent product quality. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The compound’s trichloromethyl group and sulfamoylphenyl group are thought to play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)butanamide
  • N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)propanamide
  • 2-CL-N-(2,2,2-trichloro-1-((morpholine-4-carbothioyl)-amino)-ethyl)-benzamide

Uniqueness

N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfamoylphenyl group, in particular, is responsible for its potential as an enzyme inhibitor and antimicrobial agent, setting it apart from other similar compounds .

Properties

Molecular Formula

C12H15Cl3N4O3S2

Molecular Weight

433.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C12H15Cl3N4O3S2/c1-2-9(20)18-10(12(13,14)15)19-11(23)17-7-3-5-8(6-4-7)24(16,21)22/h3-6,10H,2H2,1H3,(H,18,20)(H2,16,21,22)(H2,17,19,23)

InChI Key

FHQZNPSCHRBBFD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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